5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione
CAS No.: 5799-86-0
Cat. No.: VC15481948
Molecular Formula: C17H20N2O4S
Molecular Weight: 348.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5799-86-0 |
|---|---|
| Molecular Formula | C17H20N2O4S |
| Molecular Weight | 348.4 g/mol |
| IUPAC Name | 5-[(2,4-dimethoxyphenyl)methylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
| Standard InChI | InChI=1S/C17H20N2O4S/c1-5-18-15(20)13(16(21)19(6-2)17(18)24)9-11-7-8-12(22-3)10-14(11)23-4/h7-10H,5-6H2,1-4H3 |
| Standard InChI Key | SUMARAKJUKLYDP-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=O)C(=CC2=C(C=C(C=C2)OC)OC)C(=O)N(C1=S)CC |
Introduction
5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione is a heterocyclic compound with diverse potential applications in medicinal chemistry and materials science. Known by its PubChem CID 689868, this compound belongs to the class of thioxopyrimidine derivatives. It exhibits a unique molecular framework characterized by a diazinane ring substituted with sulfur and methoxybenzylidene groups.
Synthesis and Derivatives
3.1 General Synthesis
The synthesis of this compound typically involves the condensation of a thioxodihydropyrimidine derivative with a substituted benzaldehyde under acidic or basic conditions. The reaction yields the benzylidene derivative as the final product.
3.2 Derivatives
Several analogs of this compound have been synthesized by modifying the substituents on the benzylidene or diazinane ring. These derivatives have shown varied biological and chemical properties.
Biological Activity
Thioxopyrimidine derivatives like this compound are known for their biological activities:
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Anticancer Potential: Compounds with similar frameworks have demonstrated cytotoxic effects against cancer cell lines such as HeLa and HCT-116 cells .
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Antioxidant Properties: The presence of methoxy groups on the aromatic ring enhances radical scavenging activity.
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Antimicrobial Activity: Sulfur-containing heterocycles often exhibit antibacterial and antifungal properties.
Computational Data
5.1 Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 292.31 g/mol |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 3 |
5.2 Spectroscopic Data
Spectral analysis (e.g., NMR, IR) is crucial for confirming the structure:
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NMR (¹H): Signals corresponding to aromatic protons and methoxy groups.
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IR Spectroscopy: Characteristic peaks for C=O (carbonyl), C=S (thiocarbonyl), and aromatic C-H stretching.
Applications
The compound's unique structure makes it suitable for several applications:
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Drug Development: Its framework serves as a scaffold for designing anticancer and antimicrobial agents.
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Materials Science: The sulfur-containing moiety provides potential for use in optoelectronic materials.
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